2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Overview
Description
2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a triazole ring, a chlorophenyl group, and a benzodioxin moiety
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be fully identified. It is known that compounds with similar structures, such as 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole, have been used in various applications, including chemotherapy .
Mode of Action
The exact mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets by binding to specific sites, leading to changes in the target’s function. The presence of the 4H-1,2,4-triazol-3-yl and 2,3-dihydro-1,4-benzodioxin-6-yl groups may contribute to the compound’s binding affinity and selectivity .
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. For instance, if the compound targets enzymes involved in cell division, it may affect the cell cycle and lead to cell death
Pharmacokinetics
For instance, the sulfanyl group may enhance the compound’s solubility, while the acetamide group may affect its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and mode of action. If the compound targets enzymes involved in cell division, its action may result in cell cycle arrest and cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions may affect the compound’s stability or its interaction with its targets .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the triazole ring.
Attachment of the Benzodioxin Moiety: This can be done through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic or photonic properties.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfur-containing substrates.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- **2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Uniqueness
The presence of the chlorophenyl group in 2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from its fluorinated or brominated analogs, which may have different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN5O3S/c19-12-3-1-11(2-4-12)17-22-23-18(24(17)20)28-10-16(25)21-13-5-6-14-15(9-13)27-8-7-26-14/h1-6,9H,7-8,10,20H2,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNKLRZPWSMBIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(N3N)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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